2-trifluoromethanesulfinylbenzoic acid
Description
2-Trifluoromethanesulfinylbenzoic acid is an organic compound with the molecular formula C8H5F3O3S. It is characterized by the presence of a trifluoromethanesulfinyl group attached to a benzoic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Properties
CAS No. |
79676-57-6 |
|---|---|
Molecular Formula |
C8H5F3O3S |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
2-(trifluoromethylsulfinyl)benzoic acid |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
MTEJDYCESKKPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-trifluoromethanesulfinylbenzoic acid typically involves the introduction of the trifluoromethanesulfinyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethanesulfinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylbenzoic acid, and various substituted benzoic acid derivatives .
Scientific Research Applications
Organic Synthesis
2-Trifluoromethanesulfinylbenzoic acid is primarily utilized as a reagent and catalyst in organic synthesis. Its strong electron-withdrawing properties and high acidity enable it to participate in various chemical reactions, including:
- Catalysis in Reactions : The compound acts as a Brønsted acid catalyst in Friedel-Crafts acylation and cycloaddition reactions. Its ability to stabilize intermediates enhances reaction yields and selectivity .
- Synthesis of Biologically Active Compounds : It is involved in the synthesis of compounds with potential pharmacological activity. For instance, derivatives of trifluoromethanesulfonyl compounds have been explored for their efficacy in treating diabetes and other metabolic disorders .
Table 1: Key Reactions Involving this compound
Medicinal Chemistry
The medicinal applications of this compound are significant due to its role in developing new therapeutic agents:
- Pharmacological Activity : Research indicates that derivatives of this compound exhibit anti-diabetic properties and may alleviate conditions such as ischemic stroke. Its derivatives are being studied for their potential to enhance drug efficacy .
- Drug Development : The compound serves as a building block for synthesizing complex molecules used in pharmaceuticals, particularly those targeting metabolic diseases .
Case Study: Anti-Diabetic Compounds
A study highlighted the synthesis of a biguanidine derivative based on trifluoromethanesulfonyl compounds, demonstrating improved efficacy in managing type 2 diabetes mellitus compared to traditional treatments .
Materials Science
In materials science, this compound is used to develop advanced materials with specific properties:
- Ionic Liquids : It serves as a precursor for creating ionic liquids that have applications in electrochemistry and catalysis. These ionic liquids are noted for their low volatility and high thermal stability, making them suitable for use in battery technologies and as solvents for chemical reactions .
- Nanoparticle Stabilization : The compound's ability to stabilize nanoparticles is exploited in various fields, including medicine and environmental science, where it aids in the development of sensors and drug delivery systems .
Table 2: Applications in Materials Science
Mechanism of Action
The mechanism of action of 2-trifluoromethanesulfinylbenzoic acid involves its interaction with molecular targets through its trifluoromethanesulfinyl group. This group is highly electron-withdrawing, which enhances the compound’s reactivity and ability to form stable complexes with various substrates. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the compound’s unique electronic properties .
Comparison with Similar Compounds
Trifluoromethanesulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfinyl group.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group instead of a trifluoromethanesulfinyl group.
Triflamides: Compounds with a trifluoromethanesulfonamide group, used in similar applications.
Uniqueness: 2-Trifluoromethanesulfinylbenzoic acid is unique due to its trifluoromethanesulfinyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in reactions requiring strong electron-withdrawing groups and in applications where stability and resistance to degradation are crucial .
Biological Activity
2-Trifluoromethanesulfinylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzoic acid core with a trifluoromethanesulfinyl group, which enhances its lipophilicity and biological interactions. The presence of the sulfonamide group allows it to mimic natural substrates, making it a candidate for enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active site residues of target enzymes, inhibiting their catalytic activity. This mechanism is particularly relevant in the context of carbonic anhydrase (CA) inhibition, where the compound competes with natural substrates for binding sites .
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various isoforms of carbonic anhydrase (CA). For instance:
| Isoform | Inhibition Constant (K_i) |
|---|---|
| hCA I | 50.8 - 966.8 nM |
| hCA II | 6.5 - 760.0 nM |
| hCA IV | 65.3 - 957.5 nM |
| hCA IX | 30.8 - 815.9 nM |
These values suggest that the compound may have therapeutic potential in conditions where CA inhibition is beneficial, such as glaucoma and certain cancers .
Anti-inflammatory and Anticancer Properties
The compound has been explored for its anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases. Its ability to inhibit specific enzymes involved in inflammatory pathways could provide a basis for developing new anti-inflammatory drugs. Additionally, studies have indicated potential anticancer activity due to its interactions with cancer-associated enzymes .
Case Studies
Several case studies have investigated the effects of related compounds on biological systems:
- Inhibition of cPLA2α : A study identified derivatives of sulfonamides with submicromolar inhibitory potency against cPLA2α, suggesting that similar structures may enhance anti-inflammatory responses in vivo .
- Clinical Applications : Clinical trials involving compounds structurally related to this compound have shown promising results in managing conditions like glaucoma, highlighting the relevance of this compound in therapeutic contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
